molecular formula C21H14BrClN4O B2457375 1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile CAS No. 1796963-77-3

1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile

Cat. No.: B2457375
CAS No.: 1796963-77-3
M. Wt: 453.72
InChI Key: TVVHZQVIWMQFLC-UHFFFAOYSA-N
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Description

1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile is a complex organic compound with a unique structure that combines an indole core with bromophenyl and chloropyridazinyl substituents.

Preparation Methods

The synthesis of 1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The bromophenyl and chloropyridazinyl groups are then introduced through subsequent substitution reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, forming diverse heterocyclic frameworks.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: This compound is explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: It is used in material science for developing new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

What sets 1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole apart is its unique combination of bromophenyl and chloropyridazinyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

acetonitrile;(3-bromophenyl)-[3-(6-chloropyridazin-3-yl)indol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClN3O.C2H3N/c20-13-5-3-4-12(10-13)19(25)24-11-15(14-6-1-2-7-17(14)24)16-8-9-18(21)23-22-16;1-2-3/h1-11H;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVHZQVIWMQFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)Br)C4=NN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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